2-Oxa-5-azaspiro[3.4]octane oxalate

Medicinal Chemistry Drug Discovery Spirocyclic Scaffolds

This 1:1 oxalate salt delivers a conformationally restricted spirocyclic scaffold—a validated bioisostere of morpholine and piperazine—to modulate lipophilicity, solubility, and metabolic stability in lead optimization. Its high TPSA (95.9 Ų) favors CNS penetration while the crystalline form ensures long-term −20°C stability and batch-to-batch reproducibility essential for SAR. Demonstrated utility in triple reuptake inhibitor design (SERT/NET/DAT) confirms its strategic value. Insist on the 1:1 oxalate, not hemioxalate or free base, for optimal physicochemical reliability.

Molecular Formula C8H13NO5
Molecular Weight 203.19
CAS No. 1389264-18-9
Cat. No. B3039891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azaspiro[3.4]octane oxalate
CAS1389264-18-9
Molecular FormulaC8H13NO5
Molecular Weight203.19
Structural Identifiers
SMILESC1CC2(COC2)NC1.C(=O)(C(=O)O)O
InChIInChI=1S/C6H11NO.C2H2O4/c1-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
InChIKeyJFOZNINEJYPQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-5-azaspiro[3.4]octane oxalate (CAS 1389264-18-9): A Spirocyclic Building Block for Medicinal Chemistry and Drug Discovery


2-Oxa-5-azaspiro[3.4]octane oxalate (CAS 1389264-18-9) is a heterocyclic oxalate salt comprising a spirocyclic oxetane-azetidine scaffold. This compound serves as a versatile building block in medicinal chemistry, valued for its three-dimensional, conformationally constrained structure that can modulate key drug-like properties such as lipophilicity, solubility, and metabolic stability [1]. It is recognized as a bioisostere of morpholine and piperazine, offering a tool to optimize pharmacokinetic profiles in lead optimization [2]. The oxalate salt form enhances handling and stability compared to the free base .

Why 2-Oxa-5-azaspiro[3.4]octane oxalate Cannot Be Substituted by Other Spirocyclic Analogs


Spirocyclic oxetane-azetidine scaffolds are not functionally equivalent. Substitution of the 2-oxa-5-azaspiro[3.4]octane core with other spirocyclic systems (e.g., 2-oxa-6-azaspiro[3.3]heptane or 2-oxa-7-azaspiro[3.5]nonane) introduces significant variations in topological polar surface area (TPSA), ring size, and conformational flexibility . These differences directly impact binding affinity to monoamine transporters (SERT, NET, DAT) as demonstrated by in silico and in vitro ranking of oxa-azaspiro derivatives [1]. Furthermore, the specific oxalate salt form (1:1) versus hemioxalate (2:1) or free base alters physicochemical properties such as solubility, stability, and handling, which are critical for reproducible experimental outcomes .

Quantitative Differentiation of 2-Oxa-5-azaspiro[3.4]octane oxalate (CAS 1389264-18-9) from Closest Analogs


Scaffold Topology: Oxetane-Azetidine Spirocycle with a Defined 5-Membered Azetidine Ring

The 2-oxa-5-azaspiro[3.4]octane scaffold contains a 4-membered oxetane ring and a 5-membered azetidine ring joined at a spiro carbon. This specific topology yields a topological polar surface area (TPSA) of 95.9 Ų, which is significantly higher than the TPSA of the closely related 2-oxa-6-azaspiro[3.3]heptane (PSA ~12.5-21.3 Ų) [1]. The increased TPSA is associated with enhanced aqueous solubility and potentially altered blood-brain barrier permeability, making this scaffold particularly attractive for CNS drug discovery programs [2].

Medicinal Chemistry Drug Discovery Spirocyclic Scaffolds

Salt Form Differentiation: 1:1 Oxalate vs. Hemioxalate and Free Base

2-Oxa-5-azaspiro[3.4]octane oxalate (1:1) has a molecular weight of 203.19 g/mol and decomposes in water, whereas the free base has a molecular weight of 113.16 g/mol and the hemioxalate salt (2:1) has a molecular weight of 316.35 g/mol . The 1:1 oxalate salt exhibits a melting point range of 85-94°C and requires storage at -20°C, providing a distinct handling profile compared to the free base . The oxalate counterion influences solubility, crystallinity, and long-term stability, which are critical for reproducible biological assays.

Formulation Stability Physicochemical Properties

Purity and Availability: 96% Purity Grade Suitable for Research Applications

Commercially available 2-Oxa-5-azaspiro[3.4]octane oxalate is supplied with a certified purity of 96%, as documented by multiple reputable vendors including Thermo Scientific Chemicals (Alfa Aesar legacy product) . This purity level is comparable to or higher than many analog spirocyclic building blocks, such as 2-Oxa-6-azaspiro[3.3]heptane oxalate (97% purity) . The availability of a consistent, high-purity grade from established chemical suppliers ensures reproducibility in synthetic chemistry and biological testing.

Procurement Quality Control Research Reagents

Class-Level Inference: Potential Triple Reuptake Inhibitor Activity

While direct binding data for 2-Oxa-5-azaspiro[3.4]octane oxalate is not publicly available, the oxa-azaspiro class has been established as a novel scaffold for triple reuptake inhibitors (SERT, NET, DAT) [1]. In silico models successfully predicted the rank order of binding affinities for a series of oxa-azaspiro derivatives, with experimental validation demonstrating selective inhibition of monoamine transporters [2]. Given its structural similarity to the core pharmacophore, 2-Oxa-5-azaspiro[3.4]octane oxalate represents a privileged scaffold for CNS drug discovery, with the potential to be elaborated into potent and selective triple reuptake inhibitors.

Neuroscience Antidepressant Monoamine Transporters

Optimal Research and Procurement Scenarios for 2-Oxa-5-azaspiro[3.4]octane oxalate


Medicinal Chemistry: Design of Triple Reuptake Inhibitors for CNS Disorders

Leverage the 2-oxa-5-azaspiro[3.4]octane scaffold as a conformationally constrained bioisostere of morpholine or piperazine. The oxa-azaspiro core has been validated in the design of triple reuptake inhibitors (SERT, NET, DAT) with potential antidepressant activity [1]. The high TPSA (95.9 Ų) may favor CNS penetration while maintaining aqueous solubility .

Chemical Biology: Synthesis of Spirocyclic Probes and Tool Compounds

The 1:1 oxalate salt provides a stable, crystalline form suitable for long-term storage at -20°C, facilitating its use as a reliable building block in chemical biology probe synthesis . The spirocyclic framework introduces three-dimensionality and conformational restriction, which can enhance target selectivity and reduce off-target effects in phenotypic screening campaigns [2].

Procurement: Consistent High-Purity Building Block for SAR Studies

The compound is commercially available in 96% purity from established suppliers (e.g., Thermo Scientific Chemicals, AKSci), ensuring batch-to-batch consistency for structure-activity relationship (SAR) studies . This reliability is critical for medicinal chemistry programs where subtle changes in impurity profiles can confound biological data.

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